molecular formula C10H11ClN2O2 B6610433 methyl 6-amino-1H-indole-3-carboxylate hydrochloride CAS No. 2763779-42-4

methyl 6-amino-1H-indole-3-carboxylate hydrochloride

Cat. No. B6610433
M. Wt: 226.66 g/mol
InChI Key: MZVAXPMLVNVMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride (MICA) is a novel small molecule compound derived from indole-3-carboxylic acid that has a wide range of applications in scientific research. MICA has been studied extensively in the fields of biochemistry, pharmacology, and physiology due to its unique properties and potential therapeutic effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 6-amino-1H-indole-3-carboxylate hydrochloride involves the reaction of 6-nitroindole with methyl chloroformate to form methyl 6-nitro-1H-indole-3-carboxylate, which is then reduced to methyl 6-amino-1H-indole-3-carboxylate. The final step involves the addition of hydrochloric acid to the amine group to form the hydrochloride salt.

Starting Materials
6-nitroindole, methyl chloroformate, sodium borohydride, hydrochloric acid, diethyl ether, methanol

Reaction
Step 1: 6-nitroindole is reacted with methyl chloroformate in the presence of a base such as triethylamine in anhydrous diethyl ether to form methyl 6-nitro-1H-indole-3-carboxylate., Step 2: Methyl 6-nitro-1H-indole-3-carboxylate is reduced to methyl 6-amino-1H-indole-3-carboxylate using sodium borohydride in methanol., Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of methyl 6-amino-1H-indole-3-carboxylate.

Scientific Research Applications

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been extensively studied in scientific research due to its unique properties and potential therapeutic effects. It has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been studied as a potential modulator of the immune system and as an antioxidant. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been studied as a potential anti-inflammatory agent and as a potential therapeutic agent for the treatment of neurological disorders.

Mechanism Of Action

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and by stimulating the production of anti-inflammatory cytokines. It has also been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to modulate the activity of certain enzymes involved in the metabolism of glucose and fatty acids.

Biochemical And Physiological Effects

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 and to stimulate the production of anti-inflammatory cytokines such as IL-10. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of glucose and fatty acids. Furthermore, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to possess antioxidant properties and to modulate the activity of various cell signaling pathways.

Advantages And Limitations For Lab Experiments

Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has several advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and availability. Additionally, methyl 6-amino-1H-indole-3-carboxylate hydrochloride is relatively stable and can be stored for long periods of time. However, one of the major limitations is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The potential applications of methyl 6-amino-1H-indole-3-carboxylate hydrochloride in scientific research are vast and there are numerous future directions that can be explored. One potential direction is to investigate the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on various diseases and disorders. Additionally, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on the immune system and its potential as an antioxidant. Furthermore, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on cell signaling pathways and its potential as a therapeutic agent for neurological disorders. Finally, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on metabolic pathways and its potential as a modulator of glucose and fatty acid metabolism.

properties

IUPAC Name

methyl 6-amino-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9;/h2-5,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAXPMLVNVMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-1H-indole-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.